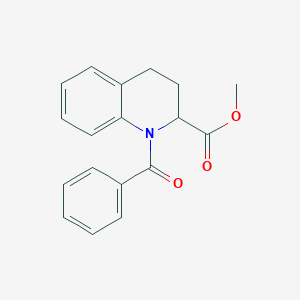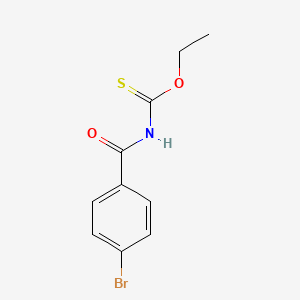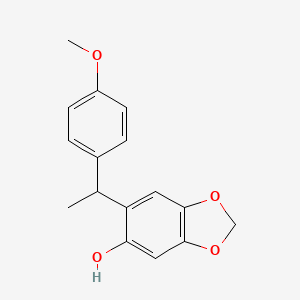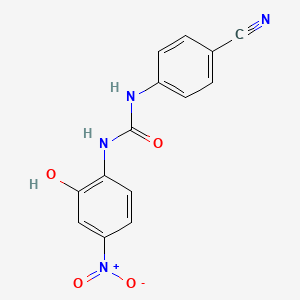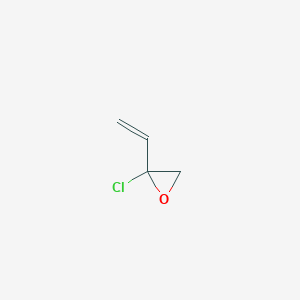
2-Chloro-2-ethenyloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-2-ethenyloxirane typically involves the reaction of chloroprene with an oxidizing agent. One common method is the epoxidation of chloroprene using peracids such as peracetic acid or m-chloroperbenzoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired epoxide ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feed of chloroprene and the oxidizing agent into a reactor, maintaining optimal temperature and pressure conditions to maximize yield and purity. The product is then purified through distillation or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-2-ethenyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the epoxide ring into diols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Peracids (e.g., peracetic acid) under mild conditions.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of diols or higher epoxides.
Reduction: Conversion to diols.
Substitution: Formation of various substituted oxiranes.
Aplicaciones Científicas De Investigación
2-Chloro-2-ethenyloxirane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-chloro-2-ethenyloxirane involves its reactivity with nucleophiles due to the strained epoxide ring. The compound can undergo ring-opening reactions, leading to the formation of various products depending on the nucleophile involved. These reactions are often catalyzed by acids or bases, which facilitate the ring-opening process.
Comparación Con Compuestos Similares
Similar Compounds
Chloroprene: A precursor in the synthesis of 2-chloro-2-ethenyloxirane.
2-Chloroethanol: Another chlorinated compound with different reactivity and applications.
Epichlorohydrin: A similar epoxide with a chlorine substituent, used in the production of epoxy resins.
Uniqueness
This compound is unique due to its combination of an epoxide ring and a vinyl group, which imparts distinct reactivity and potential for diverse chemical transformations. Its ability to undergo various reactions makes it a valuable intermediate in organic synthesis and industrial applications.
Propiedades
Número CAS |
70007-78-2 |
|---|---|
Fórmula molecular |
C4H5ClO |
Peso molecular |
104.53 g/mol |
Nombre IUPAC |
2-chloro-2-ethenyloxirane |
InChI |
InChI=1S/C4H5ClO/c1-2-4(5)3-6-4/h2H,1,3H2 |
Clave InChI |
LUNAZOQJFVKQHF-UHFFFAOYSA-N |
SMILES canónico |
C=CC1(CO1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


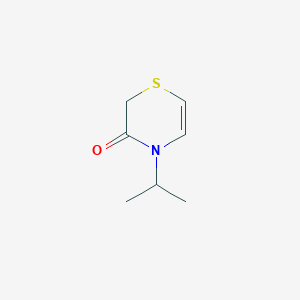
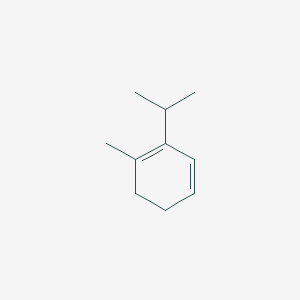
![{[Bis(2-hydroxyethyl)amino]methyl}propanedioic acid](/img/structure/B14460132.png)
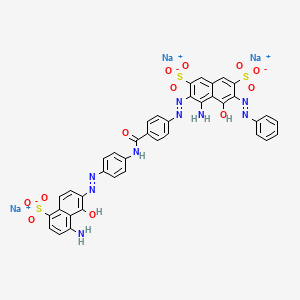
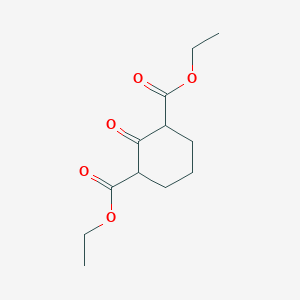

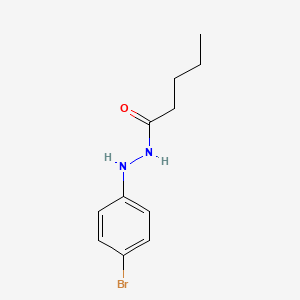

![3h-Spiro[2-benzofuran-1,3'-isochromen]-4'(1'h)-one](/img/structure/B14460158.png)
